3,3'-(哌嗪-1,4-二基)双(1,2-苯并噻唑)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

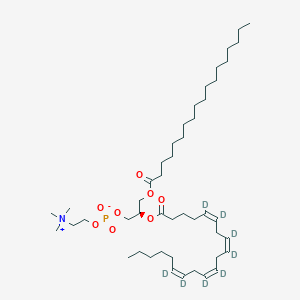

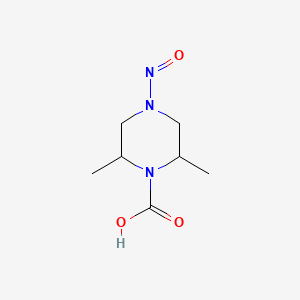

“3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole)” is a chemical compound with the molecular formula C18H16N4S2 . It is a reactant in the synthetic preparation of atypical antipsychotic drugs .

Molecular Structure Analysis

The molecular structure of “3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole)” is characterized by its molecular formula C18H16N4S2 . The compound has a molar mass of 352.476 Da . The structure can be represented by the SMILES notation: c1ccc2c(c1)c(ns2)N3CCN(CC3)c4c5ccccc5sn4 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole)” include a density of 1.4±0.1 g/cm3, a boiling point of 444.5±45.0 °C at 760 mmHg, and a flash point of 222.6±28.7 °C . It has a molar refractivity of 103.1±0.3 cm3, and a polar surface area of 89 Å2 .科学研究应用

DNA相互作用和应用

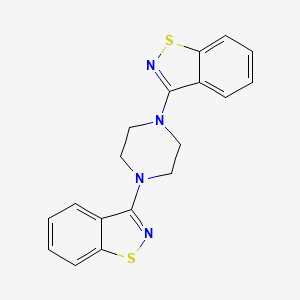

3,3'-(哌嗪-1,4-二基)双(1,2-苯并噻唑)衍生物,如Hoechst 33258,以其强烈结合双链B-DNA小沟的特性而闻名,具有特异性结合富含AT的序列。这种特性使它们在细胞生物学中的荧光DNA染色、核DNA含量分析和染色体分析等应用中非常有价值。Hoechst衍生物还可用作放射防护剂和拓扑异构酶抑制剂,展示了它们在药物设计和DNA序列识别和结合的分子研究中的潜力(Issar & Kakkar, 2013)。

药物代谢和临床应用

芳基哌嗪衍生物的代谢,包括与3,3'-(哌嗪-1,4-二基)双(1,2-苯并噻唑)相关的化合物,对于它们在治疗抑郁症、精神病或焦虑症等疾病中的临床应用至关重要。这些化合物经历广泛的代谢,包括CYP3A4依赖的N-去烷基化,导致通过5-羟色胺受体相互作用介导的各种效应。了解它们的代谢对于新治疗剂的开发至关重要(Caccia, 2007)。

结核病治疗

马可嗪酮,一种哌嗪-苯并噻唑,目前正在临床研究中用于治疗结核病(TB)。其开发展示了3,3'-(哌嗪-1,4-二基)双(1,2-苯并噻唑)衍生物在解决结核病等重大健康挑战中的应用。该化合物靶向十二烷基磷酸核糖氧化酶DprE1,对结核分枝杆菌细胞壁合成至关重要。围绕其开发的乐观情绪突显了这类衍生物在创建更有效的结核病药物方案中的潜力(Makarov & Mikušová, 2020)。

化学合成和生物活性

苯并噻唑衍生物的结构多样性和生物活性引起了广泛关注,包括与3,3'-(哌嗪-1,4-二基)双(1,2-苯并噻唑)相关的化合物。这些化合物表现出广泛的活性,如抗微生物、抗炎、抗糖尿病和抗肿瘤效应。它们的多功能性和作为抗肿瘤剂的潜力,特别是2-芳基苯并噻唑,使它们成为化疗药物开发的焦点。这些衍生物的合成、性质和应用突显了它们在药物化学和治疗药物开发中的重要性(Kamal et al., 2015)。

作用机制

Target of Action

The primary targets of 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole are acetylcholinesterase (AChE) and beta-amyloid (Aβ 1-42) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Beta-amyloid is a peptide that can aggregate and form plaques in the brain, which are characteristic of Alzheimer’s disease .

Mode of Action

3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole interacts with its targets by inhibiting their activity. It shows modest to strong inhibition of acetylcholinesterase and beta-amyloid aggregation . By inhibiting acetylcholinesterase, it increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. By inhibiting beta-amyloid aggregation, it prevents the formation of plaques in the brain .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting acetylcholinesterase, leading to increased acetylcholine levels. This can enhance cognitive function and memory, which are often impaired in Alzheimer’s disease . The compound also affects the amyloidogenic pathway by inhibiting beta-amyloid aggregation, potentially preventing the formation of plaques and neurodegeneration .

Pharmacokinetics

It is known that the compound complies with lipinski’s rule of five, suggesting good bioavailability . The rule of five predicts that a compound with certain molecular properties is likely to have good oral bioavailability.

Result of Action

The inhibition of acetylcholinesterase and beta-amyloid aggregation by 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole can lead to enhanced cognitive function and memory, and potentially slow the progression of Alzheimer’s disease . In cellular models, the compound has shown neuroprotective effects and the ability to impede loss of cell viability elicited by oxidative stress .

属性

IUPAC Name |

3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4S2/c1-3-7-15-13(5-1)17(19-23-15)21-9-11-22(12-10-21)18-14-6-2-4-8-16(14)24-20-18/h1-8H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYNLCWENVIDFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSC3=CC=CC=C32)C4=NSC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725069 |

Source

|

| Record name | 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223586-82-1 |

Source

|

| Record name | 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Amino-2-fluorophenyl)amino]ethanol](/img/structure/B570725.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid](/img/structure/B570726.png)